molecular formula C10H14N2O2 B153525 tert-Butyl pyridin-3-ylcarbamate CAS No. 56700-70-0

tert-Butyl pyridin-3-ylcarbamate

Cat. No.: B153525
CAS No.: 56700-70-0
M. Wt: 194.23 g/mol
InChI Key: WKHGDPZRLXDVMJ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This seemingly minor alteration has profound implications for the molecule's chemical properties, rendering it a cornerstone in various chemical disciplines. Pyridine and its derivatives are ubiquitous in nature, found in essential molecules like vitamins and alkaloids. researchgate.netnih.gov

In the laboratory, pyridine derivatives are prized for their diverse reactivity and their ability to be readily converted into a multitude of other functional groups. nih.gov This versatility has led to their widespread use as scaffolds in the design and synthesis of new drugs, with many exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. globalresearchonline.netresearchgate.netresearchgate.net The inclusion of a pyridine ring can also enhance the water solubility of a molecule, a desirable trait for pharmaceutical agents. nih.gov

Significance of Carbamate (B1207046) Functional Groups in Chemical Biology and Synthesis

Carbamates are a class of organic compounds that can be considered as esters of carbamic acid. wikipedia.org The carbamate functional group is a key structural element in a vast array of biologically active molecules and approved therapeutic agents. nih.govnih.gov Its resemblance to the peptide bond, coupled with its enhanced chemical and proteolytic stability, makes it a valuable surrogate in medicinal chemistry. nih.govnih.gov

The ability of the carbamate group to participate in hydrogen bonding and to impose conformational constraints on a molecule allows for the fine-tuning of its biological properties. nih.govacs.org Furthermore, carbamates are extensively used in the design of prodrugs to improve their stability and pharmacokinetic profiles. nih.govnih.gov Beyond their medicinal applications, carbamates are crucial in various industries, serving as intermediates in the production of polymers and as key components in agricultural chemicals. nih.govacs.org

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Strategies

The tert-butoxycarbonyl group, commonly known as the Boc group, is a widely employed protecting group for amines in organic synthesis. numberanalytics.comwikipedia.org Its primary function is to temporarily mask the reactivity of an amine group, preventing it from participating in unwanted side reactions during a multi-step synthesis. chem-station.com The Boc group is particularly favored due to the ease and selectivity of its removal under acidic conditions, often using reagents like trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com

The stability of the tert-butyl carbocation formed during the deprotection step is a key factor in the widespread use of the Boc group. chemistrysteps.com This strategy of "protecting" and "deprotecting" functional groups is a fundamental concept in organic synthesis, enabling the construction of complex molecules with high precision. numberanalytics.com The Boc group's compatibility with other protecting groups allows for orthogonal strategies, where different protecting groups can be removed selectively under different reaction conditions. numberanalytics.comchem-station.com

Academic and Industrial Research Landscape for tert-Butyl pyridin-3-ylcarbamate

The convergence of the pyridine ring, the carbamate functional group, and the Boc protecting group in this compound makes it a highly valuable building block in both academic and industrial research. A key application of this compound is as a precursor in the synthesis of more complex molecules. For instance, it can be used to produce piperidin-3-ylcarbamate compounds, which are important intermediates in the manufacturing of certain diabetes treatments. google.com

The synthesis of this compound itself can be achieved through the reaction of 3-aminopyridine (B143674) with di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com Researchers are continually exploring new and more efficient synthetic routes to this and related compounds, as well as investigating their potential in the development of novel therapeutic agents and functional materials. rsc.orgrsc.org The compound's structure lends itself to a variety of chemical transformations, making it a versatile tool for chemists seeking to create new molecular entities with specific properties. evitachem.com

Chemical Data of this compound

PropertyValue
Chemical Formula C10H14N2O2
CAS Number 56700-70-0
Molecular Weight 194.23 g/mol
Appearance White to Light yellow powder to crystal
Purity >98.0%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHGDPZRLXDVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448782
Record name tert-Butyl pyridin-3-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56700-70-0
Record name tert-Butyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)pyridine
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to tert-Butyl pyridin-3-ylcarbamate

The synthesis of this compound can be achieved through several strategic approaches. These methods primarily revolve around the formation of the carbamate (B1207046) linkage, either by direct modification of an existing amino group or through a rearrangement reaction.

Conversion of 3-Aminopyridine (B143674) to Carbamate Derivatives

A primary and widely utilized method for synthesizing this compound involves the direct conversion of the amino group of 3-aminopyridine into a carbamate. google.com This transformation is a standard procedure in organic chemistry, often employing a protecting group strategy to modulate the reactivity of the amine.

Hofmann Rearrangement of Nicotinic Acid Amide

An alternative synthetic route involves the Hofmann rearrangement of nicotinic acid amide. google.com This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org In the presence of an alcohol, this isocyanate can be trapped to form a stable carbamate. wikipedia.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.com While the direct outcome of the Hofmann rearrangement of nicotinamide (B372718) is 3-aminopyridine, modifying the reaction conditions to include tert-butanol (B103910) allows for the in-situ formation of this compound. wikipedia.org

BOC Protection Strategies for Amines

The introduction of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as a robust protecting group for amines. mychemblog.com This strategy is central to the synthesis of this compound from 3-aminopyridine. The stability of the Boc group under many reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses. nih.govfishersci.co.uk

The most common reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgchemicalbook.com This pyrocarbonate reacts readily with amines to form the corresponding N-tert-butoxycarbonyl derivatives. wikipedia.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts. commonorganicchemistry.com

A typical procedure involves treating 3-aminopyridine with Boc₂O. google.comgoogle.com The reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base.

Table 1: Reaction Conditions for Boc Protection of 3-Aminopyridine

ReagentsSolvent(s)Catalyst/BaseReaction TimeYieldReference
3-Aminopyridine, (BOC)₂ODichloromethane (B109758)EDCI, HOBT, TEA1 hour80-90% google.comgoogle.com
2-bromo-6-(pyrrolidin-2-yl)pyridine, (Boc)₂ODichloromethaneNoneNot Specified91% mychemblog.com
Pyrrolidine, (Boc)₂ODichloromethaneTriethylamine (B128534) (TEA)1 hour100% mychemblog.com

The choice of solvent and catalyst can significantly influence the efficiency and selectivity of the Boc protection reaction. Common solvents include dichloromethane, tetrahydrofuran (B95107) (THF), methanol, and 1,4-dioxane. fishersci.co.ukgoogle.comgoogle.com While the reaction can proceed without a catalyst, bases are often added to scavenge the acidic proton generated during the reaction and to enhance the nucleophilicity of the amine. fishersci.co.ukcommonorganicchemistry.com

Commonly used bases include triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP). mychemblog.com DMAP is a particularly effective catalyst, often used in conjunction with a stoichiometric base like TEA. mychemblog.comchemicalbook.com In some instances, the reaction can be performed under catalyst-free conditions, particularly when using water as a solvent, which can promote the reaction and enhance chemoselectivity. nih.govorganic-chemistry.orgresearchgate.net Heterogeneous catalysts, such as Amberlite-IR 120 resin and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), have also been employed to facilitate the reaction and simplify product purification. organic-chemistry.org

Table 2: Solvents and Catalysts in Boc Protection of Amines

SolventCatalyst/BaseKey FeaturesReference
DichloromethaneEDCI, HOBT, TEAHigh yield and selectivity for aminopyridine protection. google.comgoogle.com
WaterNone (Catalyst-free)Environmentally friendly, high chemoselectivity. nih.govorganic-chemistry.orgresearchgate.net nih.govorganic-chemistry.orgresearchgate.net
GlycerolNone (Catalyst-free)Green, efficient, high selectivity. rsc.org rsc.org
Tetrahydrofuran (THF)Sodium Hydroxide (B78521) (NaOH)Common for general amine protection. mychemblog.com
DichloromethaneTriethylamine (TEA)Widely used for various amines. mychemblog.com
Solvent-freeAmberlite-IR 120Heterogeneous catalyst, easy separation.
Solvent-freeHClO₄–SiO₂Reusable, efficient heterogeneous catalyst. organic-chemistry.org organic-chemistry.org
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)HFIP (acts as solvent and catalyst)Recyclable, chemoselective. organic-chemistry.org organic-chemistry.org

A key advantage of using Boc₂O is the ability to achieve chemoselective N-tert-butoxycarbonylation. This is particularly important when the substrate contains multiple nucleophilic functional groups, such as hydroxyl or other amino groups. The reaction conditions can often be tuned to favor the protection of the more nucleophilic amine over other functional groups. organic-chemistry.orgresearchgate.netresearchgate.net For instance, catalyst-free systems using water as a solvent have demonstrated excellent chemoselectivity, avoiding the formation of side products like ureas or N,N-di-Boc derivatives. organic-chemistry.orgresearchgate.net This selectivity is crucial for the clean synthesis of this compound, especially in the context of more complex molecular architectures.

Advanced Synthetic Approaches and Process Optimization

The synthesis of this compound and its analogs has evolved to include highly specialized and efficient methods. These advanced approaches are critical for producing chiral molecules and for scaling up production in an economically and environmentally responsible manner.

Chemoenzymatic Synthesis of Chiral Analogs

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of innovative synthetic strategies. A notable advancement is the chemoenzymatic synthesis of chiral analogs of this compound. For instance, a practical process has been developed for the preparation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net This method utilizes a transaminase (ATA) biocatalyst for a key transamination-spontaneous cyclization process, starting from commercially available ethyl N-Boc-D-pyroglutamate. researchgate.net This chemoenzymatic approach offers a streamlined procedure that avoids many toxic chemicals and hazardous reaction conditions, resulting in a cost-effective synthesis with high optical purity. researchgate.net

The use of enzymes in synthesis provides a high degree of stereoselectivity, which is often difficult to achieve with traditional chemical methods. This is particularly important in the synthesis of chiral amines and N-containing heterocycles, which are significant structural units in many bioactive natural products and medicinal compounds. researchgate.net

Development of Scalable and Efficient Synthetic Processes

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient processes. For pyridin-3-ylcarbamate compounds, methods have been developed to be industrially advantageous, enabling the production of these compounds at a lower cost. google.com A common route involves the carbamation of 3-aminopyridine. google.comgoogle.com This reaction is typically carried out by treating 3-aminopyridine with a haloformate, such as ethyl chlorocarbonate, in the presence of a base like potassium carbonate and a suitable solvent. google.com

Table 1: Comparison of Synthetic Routes for Pyridine-based Ligands

Feature Initial Synthesis of (S)-t-BuPyOx Optimized Synthesis of (S)-t-BuPyOx
Starting Material 2-Cyanopyridine Picolinic acid
Key Steps Methanolysis, Acid-catalyzed cyclization Amidation, Chlorination, Cyclization
Overall Yield Variable 64%
Scalability Difficult Multi-gram scale
Purification Tedious chromatography Simplified procedure

This table is generated based on the data from the search results. beilstein-journals.orgresearchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact.

A primary goal of green chemistry is to reduce the use of toxic and hazardous substances. In the synthesis of this compound derivatives, this has been achieved by replacing harsh reagents with more benign alternatives. For instance, the chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate circumvents the need for a significant amount of toxic chemicals and hazardous reaction conditions that are often associated with traditional synthetic routes. researchgate.net Similarly, the development of a scalable synthesis for an important intermediate for the drug baricitinib (B560044) focused on employing commercially available and low-cost starting materials and utilizing a green oxidation reaction in a microchannel reactor. nih.gov

The use of reagents like tert-butyl hypochlorite, while effective for certain transformations, is being scrutinized due to its hazardous nature. organic-chemistry.org Research is ongoing to find safer and more environmentally friendly oxidizing agents.

Solvents are a major contributor to the environmental footprint of chemical processes. Therefore, careful selection and recycling of solvents are crucial green chemistry considerations. In the synthesis of pyridin-3-ylcarbamate compounds, a variety of solvents are used, including water, ethers (like tetrahydrofuran and t-butyl methyl ether), nitriles (such as acetonitrile), esters (like ethyl acetate), aromatic solvents (such as toluene), and alcohols (including methanol, ethanol, and propanol). google.comgoogle.com

The choice of solvent is often dictated by the specific reaction conditions and the solubility of the reactants and products. Efforts are being made to use greener solvents and to implement solvent recycling systems to reduce waste. Studies on solvent-based recycling pathways for polymers, for example, provide valuable insights into developing more sustainable chemical processes that can be applied to the synthesis of smaller molecules as well. rsc.org

Derivatization Strategies and Functional Group Transformations

The versatility of the this compound scaffold allows for a wide range of derivatization and functional group transformations, leading to a diverse array of molecules with tailored properties. The tert-butoxycarbonyl (Boc) protecting group on the carbamate is stable under many reaction conditions but can be readily removed to allow for further functionalization of the amino group.

Functional group transformations can be performed on the pyridine (B92270) ring or on side chains attached to it. For example, a bromo-substituted derivative, tert-butyl (6-bromopyridin-3-yl)carbamate, serves as a useful intermediate for introducing various substituents onto the pyridine ring via cross-coupling reactions. sigmaaldrich.com

Furthermore, the synthesis of more complex molecules, such as spirocyclic and fused isoxazoline (B3343090) building blocks, can be achieved through transformations of derivatives of tert-butyl carbamates. researchgate.net These transformations can include 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed reactions like intramolecular Heck coupling. researchgate.net The development of novel Schiff base derivatives from tert-butyl piperidine-1-carboxylate precursors highlights the potential for creating multifunctional chemical entities. researchgate.net These derivatization strategies are essential for exploring the chemical space around the this compound core and for discovering new compounds with desired biological or material properties.

Reactivity of the Pyridine Core and Carbamate Group

The pyridine ring is an aromatic heterocycle that is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. jst.go.jplibretexts.org Conversely, it is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The presence of the tert-butoxycarbonylamino group (-NHBoc) at the 3-position significantly influences this reactivity. The -NHBoc group is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution.

The carbamate group itself is a key functional group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines because of its stability under many reaction conditions and its ease of removal under acidic conditions. orgsyn.orgrsc.org For instance, treatment with acids like trifluoroacetic acid or hydrochloric acid can cleave the Boc group to reveal the free amine, 3-aminopyridine. nih.govorgsyn.org This deprotection is a fundamental step in many synthetic sequences involving this compound.

The carbamate can also be synthesized through various methods, including the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) or via a Curtius rearrangement of a corresponding acyl azide. organic-chemistry.org

Functionalization at Different Positions of the Pyridine Ring

The structure of this compound allows for selective functionalization at various positions on the pyridine ring. The directing effect of the substituents plays a crucial role in determining the regioselectivity of these reactions.

Directed ortho-Metalation (DoM): The carbamate group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-2 or C-4 positions by a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This generates a lithiated species that can then react with a variety of electrophiles to introduce new functional groups. For pyridine derivatives, a directing group is generally required for successful lithiation. uwindsor.caharvard.edu The choice of base and reaction conditions is critical to avoid competing nucleophilic addition to the pyridine ring. harvard.edu

Halogenation: The pyridine ring can undergo halogenation. For instance, α-halogenation of ketones can be achieved using bromine in acetic acid, and the resulting α-bromo ketone can be converted to an α,β-unsaturated ketone. libretexts.org While this applies to ketones, similar principles of electrophilic halogenation can be applied to activated aromatic rings. The position of halogenation on the this compound ring would be influenced by the directing effects of the -NHBoc group.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution. libretexts.org For example, a halogenated derivative of this compound could potentially undergo substitution by a nucleophile, with the regioselectivity influenced by the position of the halogen and the electronic nature of the ring.

N-Alkylation: The nitrogen of the carbamate group can be alkylated, although this is less common than reactions on the pyridine ring. More relevant is the alkylation of the deprotected 3-aminopyridine. acs.orgacs.org

A summary of potential functionalization reactions is presented in the table below.

Reaction TypeReagents and ConditionsPosition of FunctionalizationProduct Type
Directed ortho-Metalations-BuLi, TMEDA, THF, -78 °C; then Electrophile (E+)C-2 or C-42- or 4-substituted this compound
HalogenationBr2, Acetic AcidRing (position depends on directing effects)Halogenated this compound
Boc DeprotectionTrifluoroacetic Acid or HClN/A (removal of Boc group)3-Aminopyridine

Reactions Involving the Aldehyde Function (for analogs like tert-butyl 4-formylpyridin-3-ylcarbamate)

The analog, tert-butyl 4-formylpyridin-3-ylcarbamate, possesses an aldehyde group, which opens up a rich area of chemical transformations. chemimpex.comchemicalbook.com The aldehyde group is a versatile functional group that can undergo a wide range of reactions.

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which can then be reduced in situ to form a new secondary or tertiary amine. This is a powerful method for constructing C-N bonds.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326). nih.gov It can also undergo aldol-type reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol using reducing agents like sodium borohydride.

The table below summarizes some key reactions of the aldehyde group in tert-butyl 4-formylpyridin-3-ylcarbamate.

Reaction TypeReagents and ConditionsFunctional Group TransformationProduct Type
Reductive AminationRNH2, NaBH(OAc)3, DCE-CHO → -CH2NHRN-substituted aminomethylpyridine derivative
Knoevenagel CondensationMalononitrile, base (e.g., piperidine)-CHO → -CH=C(CN)2Pyridinylidene malononitrile derivative
OxidationKMnO4 or PCC-CHO → -COOHPyridine-3-carboxylic acid derivative
ReductionNaBH4, MeOH-CHO → -CH2OH(Hydroxymethyl)pyridine derivative

Derivatization for Analytical Purposes

For analytical purposes, such as in chromatographic or spectroscopic analysis, it is often necessary to derivatize the molecule to enhance its detectability.

Chromophore/Fluorophore Introduction: To improve detection by UV-Vis or fluorescence spectroscopy, a chromophoric or fluorophoric group can be introduced. This can be achieved by reacting the deprotected 3-amino group with a suitable labeling reagent, such as dansyl chloride or a fluorescein (B123965) derivative.

Mass Spectrometry: For mass spectrometry analysis, derivatization is often not necessary as the compound can be readily ionized. However, derivatization might be used to improve fragmentation patterns or to separate isomers.

NMR Spectroscopy: The structure of this compound and its derivatives can be readily characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net The chemical shifts and coupling constants of the pyridine and Boc protons provide detailed structural information.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom of tert-butyl pyridin-3-ylcarbamate is located in an sp² hybrid orbital and is not part of the aromatic sextet. acs.org This makes the nitrogen atom available to react with electrophiles, rendering the compound basic. acs.org Protonation or reaction with other electrophiles at the pyridine nitrogen significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This increased electron deficiency can influence the reactivity of the ring towards nucleophilic attack. acs.org

Stability and Reactivity of the Carbamate (B1207046) Linkage

The tert-butoxycarbonyl (Boc) protecting group of the carbamate linkage is known for its stability under a variety of conditions, yet it can be cleaved under specific circumstances. The stability of the tert-butyl group is largely attributed to hyperconjugation. fiveable.me However, the carbamate linkage in this compound can be cleaved under both acidic and basic conditions.

Acid-catalyzed cleavage typically proceeds via the formation of a stable tert-butyl cation. Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly employed for this purpose. The bulky nature of the tert-butyl group can provide some steric hindrance against acid-catalyzed cleavage, making ethers with a tert-butyl group more resistant. fiveable.me

Base-catalyzed hydrolysis of the carbamate is also possible, though it generally requires more forcing conditions. A safer and simpler alternative to hazardous methods for cleaving tert-butyl benzoates involves using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at ambient temperature, which proceeds in excellent yield. bldpharm.com The carbamate can also be converted to other functional groups. For example, reaction with thionyl chloride (SOCl₂) at room temperature can yield the corresponding acid chloride. bldpharm.com

Influence of Substituents on Reaction Pathways (e.g., methoxy (B1213986), bromo, nitro groups in analogs)

The presence of substituents on the pyridine ring of this compound analogs can significantly influence their reactivity and the pathways of their reactions. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the pyridine ring and can affect both the pyridine nitrogen and the carbamate functionality.

Electron-donating groups , such as a methoxy group, increase the electron density of the pyridine ring. This enhances the nucleophilicity of the pyridine nitrogen and can make the ring more susceptible to electrophilic attack, although such reactions on the pyridine ring are generally difficult. In the context of palladium-catalyzed cross-coupling reactions, the increased electron density on the ring can influence the rate of oxidative addition. nih.gov

Electron-withdrawing groups , like bromo or nitro groups, decrease the electron density of the pyridine ring. A bromo substituent, for example, serves as a useful handle for cross-coupling reactions. sigmaaldrich.com The presence of a nitro group dramatically deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. ntnu.noresearchgate.net The synthesis of 3-nitropyridines can be achieved by reacting the corresponding pyridine with dinitrogen pentoxide followed by treatment with aqueous sodium bisulfite. researchgate.net

The following table summarizes the expected influence of different substituents on the reactivity of this compound analogs:

SubstituentElectronic EffectInfluence on Reactivity
Methoxy (-OCH₃)Electron-donatingIncreases electron density on the pyridine ring, potentially enhancing the rate of certain catalytic reactions.
Bromo (-Br)Electron-withdrawing (inductive), weak π-donatingDeactivates the ring towards electrophilic attack but provides a site for cross-coupling reactions. sigmaaldrich.com
Nitro (-NO₂)Strongly electron-withdrawingStrongly deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. ntnu.noresearchgate.net

Catalytic Reactions and Their Mechanisms

This compound and its analogs are versatile substrates in a variety of metal-catalyzed reactions, which provide efficient routes for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound can participate in several such transformations. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: In the presence of a palladium catalyst and a base, a bromo-substituted analog of this compound can be coupled with an organoboron reagent to form a new carbon-carbon bond. The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been shown to be effective for the coupling of aryl chlorides and bromides. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. Palladium catalysts with ligands like P(t-Bu)₃ have enabled the Stille coupling of unactivated aryl chlorides. mit.edu

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. Palladium catalysts, often in combination with a phosphine ligand, are used to facilitate this transformation. mdpi.com

Buchwald-Hartwig Amination: While this compound itself is an amine derivative, palladium-catalyzed amination can be used to synthesize it from 3-halopyridines and tert-butyl carbamate. nih.gov

The choice of ligand is crucial in these reactions, as it influences the stability and reactivity of the palladium catalyst. For instance, the use of a palladacycle precatalyst has been shown to enable the mild and general synthesis of methyl aryl ethers from aryl halides and methanol. nih.gov

Besides palladium, other transition metals like rhodium and copper are effective catalysts for reactions involving carbamates.

Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate C-H amination reactions using N-mesyloxycarbamates as nitrene precursors. rsc.orgrsc.org The reaction is thought to proceed through a rhodium-nitrene intermediate. rsc.orgrsc.org Rhodium catalysts have also been used for the C-O bond alkynylation of aryl carbamates with propargyl alcohols and the anti-Markovnikov addition of carboxylic acids to alkynes. nih.govorganic-chemistry.org The proposed mechanism for the latter involves oxidative addition of the carboxylic acid to Rh(I), followed by alkyne coordination and subsequent reductive elimination. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative to palladium. The Chan-Lam coupling, for example, allows for the formation of N-aryl carbamates from arylboronic acids and carbamates. nih.gov A mild and efficient synthesis of N-arylcarbamates has been achieved by reacting azidoformates with boronic acids in the presence of a copper chloride catalyst at room temperature. nih.gov The mechanism of copper-catalyzed N-arylation of amides is often proposed to involve an oxidative addition/reductive elimination pathway with a Cu(I)/Cu(III) catalytic cycle. acs.orgmdpi.com Copper can also catalyze three-component alkene carbofunctionalization reactions. nih.gov

Radical-Mediated Processes

Radical reactions offer alternative pathways for the functionalization of this compound. The tert-butyl group itself can be a source of radicals under certain conditions.

Radical Bromination: While direct bromination of the pyridine ring is challenging, allylic or benzylic positions can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.comyoutube.com This proceeds via a radical chain mechanism involving the formation of a bromine radical. youtube.comyoutube.com For this compound, radical abstraction of a hydrogen atom from the tert-butyl group could potentially occur, although this is less common than reactions at more activated sites.

Radical Addition: Radical addition reactions to the pyridine ring are also possible. For instance, the addition of radicals to alkenes can be initiated by compounds like tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB). mdpi.com In the context of this compound, radical addition to the pyridine ring would disrupt its aromaticity and would likely require specific conditions and radical precursors. The reaction of halogenated compounds with radical precursors can lead to addition-elimination reactions. libretexts.org

Cycloaddition Reactions (relevant to related carbamate-substituted pyrones)

While specific cycloaddition studies involving this compound are not extensively documented, the reactivity of structurally related carbamate-substituted pyrones and other heterocycles provides significant insight into potential reaction pathways. These reactions are crucial for constructing complex molecular architectures.

Diels-Alder reactions involving substituted 2-pyrones are a well-established method for synthesizing functionalized aromatic compounds. acs.orgnih.gov The substitution pattern on the pyrone ring and the nature of the dienophile heavily influence the reaction's stereochemical and regiochemical outcomes. nih.gov For instance, brominated 2-pyrones are particularly versatile as they can participate in both normal- and inverse-electron-demand Diels-Alder cycloadditions with excellent stereocontrol. nih.gov

Mechanistic studies have revealed that Lewis acids can significantly enhance the rate of Diels-Alder reactions between 2-pyrones bearing a Lewis basic group and alkynes. acs.org Density functional theory (DFT) calculations suggest that this rate enhancement stems from the coordination of the diene substrate to alkynylborane intermediates, followed by a Lewis acid-mediated product equilibration step. acs.org This process allows for the generation of functionalized aromatic compounds with complete regiocontrol. acs.org In some cases, a formal [4+2] cycloaddition can occur where the pyrone acts as a two-carbon unit donor rather than a traditional four-carbon diene. acs.org

A highly relevant example is the intramolecular Diels-Alder furan (B31954) (IMDAF) reaction of furanyl carbamates, which are close structural analogs of pyrones. nih.gov The thermolysis of N-alkenyl-N-(furan-2-yl)carbamic acid tert-butyl esters leads to the formation of hexahydroindolinone derivatives. nih.gov The reaction proceeds through an initial [4+2] cycloadduct which then undergoes a nitrogen-assisted ring opening. A subsequent deprotonation of the resulting zwitterion yields the rearranged ketone product. nih.gov This methodology has been successfully applied to the formal synthesis of alkaloids like (+/-)-mesembrane, (+/-)-crinane, and (+/-)-dendrobine. nih.gov

Photocycloaddition reactions of 2-pyrones with various alkenes also represent a significant class of reactions. researchgate.net These reactions are typically induced by triplet sensitization, and the specific mode of cycloaddition—such as [2+2], [4+2], or [4+4]—depends on the substitution patterns of both the pyrone and the alkene. researchgate.net

The table below summarizes key findings from research on cycloaddition reactions of related pyrone and furan systems.

Reaction TypeSubstratesConditionsKey Mechanistic FeaturesProduct Type
Lewis Acid-Catalyzed Diels-Alder 2-Pyrones with Lewis basic groups and alkynyltrifluoroboratesBF₃·OEt₂Coordination of diene to alkynylborane intermediates; Lewis acid-mediated equilibration. acs.orgFunctionalized aromatics acs.org
Formal [4+2] Cycloaddition 6-Carboxy-substituted pyrones and benzylic anionsBase-drivenPyrone acts as a two-carbon unit; conjugate addition followed by enolate cyclization and aromatization. acs.orgFused aromatic systems acs.org
Intramolecular Diels-Alder (IMDAF) N-alkenyl-N-(furan-2-yl)carbamic acid tert-butyl estersThermolysisInitial [4+2] cycloaddition followed by N-assisted ring-opening of the oxygen bridge and rearrangement. nih.govHexahydroindolinones nih.gov
Photocycloaddition 2-Pyrones and AlkenesTriplet sensitization (light)Mode ([2+2], [4+2], etc.) depends on substrate substitution. researchgate.netVarious cycloadducts (e.g., bicyclic lactones) researchgate.netacs.org

Applications in Medicinal Chemistry and Drug Discovery

tert-Butyl pyridin-3-ylcarbamate as a Key Pharmaceutical Intermediate

The strategic importance of this compound lies in its function as a crucial intermediate in the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the amine on the pyridine (B92270) ring, allowing for selective reactions at other positions of the molecule. This controlled reactivity is paramount in the multi-step synthesis of modern drugs.

Synthesis of Diabetes Treating Drugs (e.g., Alogliptin and its intermediates)

One of the most notable applications of this compound is in the production of drugs for type 2 diabetes, particularly Alogliptin. google.com Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in regulating glucose homeostasis. wikipedia.orgnih.gov

The synthesis of Alogliptin and its intermediates often involves the use of this compound or its derivatives. For instance, (R)-piperidin-3-yl-carbamic acid tert-butyl ester, a related piperidine (B6355638) derivative, is a key component in certain synthetic routes to Alogliptin. google.com The Boc-protected amine allows for the coupling of the piperidine ring to the pyrimidinedione core of the Alogliptin molecule. Subsequent deprotection of the amine is a critical step to yield the final active pharmaceutical ingredient. The IUPAC name for a related intermediate, N-Boc Alogliptin, is tert-butyl N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate. nih.gov

Precursors for Dipeptidyl Peptidase IV Inhibitors

The utility of this compound extends beyond Alogliptin to the broader class of dipeptidyl peptidase IV (DPP-4) inhibitors. wikipedia.org These drugs, also known as gliptins, are a class of oral hypoglycemics that work by increasing the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgnih.gov

The pyridine moiety present in this compound is a common structural feature in many DPP-4 inhibitors. The ability to introduce and modify this fragment is crucial for optimizing the potency and selectivity of these drugs. Research has shown that selective inhibition of DPP-4 over other related peptidases like DPP8 and DPP9 is important for a favorable safety profile. epa.gov The versatility of this compound as a building block facilitates the synthesis of diverse libraries of compounds for screening and identifying novel DPP-4 inhibitors with improved pharmacological properties. mdpi.com

Building Block for Heterocyclic Compounds with Biological Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. This compound serves as a readily available and versatile starting material for the synthesis of more complex heterocyclic systems. bldpharm.com The Boc-protected amine directs reactions to other positions on the pyridine ring, enabling the introduction of various functional groups and the construction of fused ring systems.

For example, it can be used in the synthesis of compounds with potential applications as antibacterial agents. nih.gov The ability to functionalize the pyridine ring allows for the creation of novel molecular architectures that can interact with specific biological targets, leading to the discovery of new therapeutic agents for a range of diseases.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. This compound and its derivatives are frequently employed in these studies to systematically probe the chemical space around a particular pharmacophore.

Exploration of Structural Variations and Analogs

By modifying the pyridine ring, the carbamate (B1207046) linker, or the tert-butyl group of this compound, medicinal chemists can generate a series of analogs. evitachem.com These analogs are then tested for their biological activity, and the results are used to build a comprehensive SAR model. This model helps to identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

For instance, in the development of inhibitors for the SARS-CoV 3CL protease, a multi-component Ugi reaction was utilized to rapidly explore SAR within the enzyme's binding pockets, using a 3-pyridyl group derived from related structures. nih.gov This systematic exploration of structural variations is essential for the iterative process of lead optimization in drug discovery.

Design and Synthesis of Novel Pharmacologically Active Compounds

The insights gained from SAR studies using this compound as a scaffold are instrumental in the rational design and synthesis of novel, pharmacologically active compounds. mdpi.commdpi.com Once the key structural requirements for a desired biological activity are understood, chemists can design new molecules that are predicted to have enhanced properties.

The synthesis of these novel compounds often relies on the versatile chemistry of this compound and its derivatives. The ability to selectively modify different parts of the molecule allows for the precise construction of the target compounds. This approach has been successfully used to develop new drug candidates in various therapeutic areas, including infectious diseases and oncology. nih.gov For example, the synthesis of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives has been explored for their potential antimicrobial activity. researchgate.net

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. Generally, the specific stereochemistry of a compound influences its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. malariaworld.org This principle holds true for derivatives of this compound, where the spatial orientation of substituents can significantly affect potency and pharmacokinetic properties. malariaworld.org

For instance, in the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors, achieving the correct stereoisomer is paramount for its intended biological function. researchgate.net The specific (3R,6R) configuration is essential for its activity as a pharmacophore in these drug candidates. researchgate.net Similarly, in the development of hydroxyethylamine derivatives as potential anti-malarial agents, the stereochemistry at the chiral centers was confirmed to be S, which was crucial for their in vitro activity. nih.gov The precise anti-disposition of the hydroxy and carbamate substituents was a key structural feature. nih.gov

The synthesis and evaluation of 3-(pyridin-3-yl)-2-oxazolidinone derivatives as antibacterial agents also highlight the importance of stereochemistry. The specific arrangement of substituents on the oxazolidinone ring is crucial for binding to the bacterial ribosome and exerting its antibacterial effect. nih.gov

These examples underscore the fundamental principle that even subtle changes in the stereochemical configuration of a molecule can lead to significant differences in its biological profile, ranging from enhanced efficacy to a complete loss of activity. Therefore, stereochemical control is a vital aspect of the design and synthesis of new therapeutic agents derived from this compound.

Applications in Targeted Therapeutic Agents

The versatile scaffold of this compound has been instrumental in the development of a variety of targeted therapeutic agents across different disease areas. Its structural features allow for modification and incorporation into larger molecules designed to interact with specific biological targets.

Neurological Disorders

Derivatives of this compound have shown potential in the context of neurodegenerative diseases like Alzheimer's. For example, a compound named M4, which is a tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been investigated for its neuroprotective effects. nih.gov In vitro studies have suggested that the M4 compound can act as an inhibitor of both β-secretase and acetylcholinesterase, which are key enzymes in the pathology of Alzheimer's disease. nih.gov It has also been shown to prevent the aggregation of amyloid-beta peptide (Aβ) and the formation of fibrils. nih.gov Furthermore, the M4 compound demonstrated a moderate protective effect in astrocyte cells against Aβ1-42-induced cell death by reducing TNF-α and free radicals. nih.gov

Another area of research in neurological disorders involves the neuroprotective effects of 3-n-butylphthalide (NBP) and its derivatives. NBP has been used for the treatment of various central nervous system diseases and has shown neuroprotective effects by reducing oxidative damage and inhibiting inflammatory responses. researchgate.netdntb.gov.ua The development of derivatives from scaffolds like this compound could potentially lead to new therapeutic strategies for neurological disorders. dntb.gov.ua The delivery of therapeutics to the brain is a significant challenge, and research into methods like nose-to-brain delivery is ongoing to improve the efficacy of treatments for conditions such as Parkinson's disease and stroke. mdpi.com

Orexin Receptor Antagonists

The this compound moiety is a key structural component in the synthesis of orexin receptor antagonists. researchgate.net Orexin receptors, including OX1-R and OX2-R, are crucial in regulating wakefulness, and their antagonism is a therapeutic strategy for insomnia. nih.govnih.gov Dual orexin receptor antagonists (DORAs) represent a newer class of drugs for treating insomnia by inhibiting the orexin signaling pathway. nih.govdrugbank.com The synthesis of specific stereoisomers of piperidine derivatives, such as tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a critical step in producing potent and selective orexin receptor antagonists. researchgate.net

IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are central to the inflammatory process. nih.gov As such, IRAK4 has emerged as an attractive target for the development of anti-inflammatory drugs. The this compound scaffold is utilized in the synthesis of IRAK4 inhibitors. researchgate.net For example, the chiral intermediate tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a pivotal component in the creation of these inhibitors. researchgate.net Small molecule inhibitors of IRAK4 have shown potential in preclinical models of inflammatory diseases. nih.gov For instance, PF-06650833 is a potent and selective IRAK4 inhibitor that has been investigated in clinical trials for conditions involving exuberant inflammation. clinicaltrials.gov The development of dual inhibitors, such as those targeting both IRAK4 and PIM1, is also being explored for conditions like rheumatoid arthritis and certain cancers. nih.gov

SARS-CoV 3CL Protease Inhibitors (for related dipeptide-type carbamates)

While not directly involving this compound itself, related dipeptide-type carbamates have been designed and synthesized as inhibitors of the SARS-CoV 3C-like (3CL) protease. nih.govnih.gov This viral enzyme is essential for the replication of the SARS-CoV virus, making it a prime target for antiviral drug development. hhu.deresearchgate.net These dipeptide inhibitors often mimic the natural substrate of the protease and incorporate a carbamate group to enhance their binding affinity and stability. Research in this area has led to the identification of potent inhibitors with Ki values in the nanomolar to submicromolar range. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these compounds. nih.gov

Table 1: Research Findings on Dipeptide-Type SARS-CoV 3CL Protease Inhibitors

Compound Inhibitory Activity (Ki or IC50) Key Structural Features Reference
Compound 5h Ki = 0.006 μM Rigid indole-2-carbonyl unit at P3 nih.gov
Compound 26m Ki = 0.39 μM Benzothiazole warhead at S1', γ-lactam unit at S1, leucine (B10760876) at S2 nih.gov

| Compound 26n | Ki = 0.33 μM | Benzothiazole warhead at S1', γ-lactam unit at S1, leucine at S2 | nih.gov |

Anti-cancer Agents (for related oxazolidine (B1195125) derivatives)

Oxazolidinone derivatives, which can be synthesized from precursors related to this compound, have emerged as a promising class of anti-cancer agents. nih.gov For example, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity, which shares some mechanistic principles with anti-cancer drug design, such as targeting cellular machinery. nih.gov The 1,3-oxazole ring system, a related heterocyclic structure, is found in numerous compounds with potent anticancer activity against a range of cancer cell lines, including drug-resistant strains. nih.gov These compounds often exert their effects through various mechanisms of action. The versatility of the oxazolidinone and oxazole (B20620) scaffolds allows for structural modifications to optimize their anti-cancer properties. nih.gov

Role in Agricultural Chemistry

Information regarding the specific and direct application of this compound in agricultural chemistry is limited in the available scientific literature. While the broader class of pyridine-containing compounds is known for its utility in agrochemicals, detailed research findings or patents specifically outlining the use of this particular carbamate in the development of pesticides, herbicides, or fungicides are not readily found.

The compound is often listed by chemical suppliers as a building block for agrochemicals, suggesting its potential as a precursor in the synthesis of more complex active ingredients. ambeed.com This is analogous to its role in medicinal chemistry, where it serves as a versatile starting material. However, without specific studies or patents, its precise contribution to the field of agricultural chemistry remains largely undocumented in public-access domains.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of tert-butyl pyridin-3-ylcarbamate, providing detailed information about its atomic composition and bonding arrangement.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its constituent functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group and the pyridine (B92270) ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region. The four protons on the pyridine ring would present as a set of multiplets in the downfield aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the carbamate (B1207046) substituent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the nine methyl carbons and the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate linkage, and the five distinct carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the ring nitrogen and the electronic effects of the carbamate group.

Table 1: Predicted NMR Data for this compound

Analysis Group Predicted Chemical Shift (ppm) Notes
¹H NMR -C(CH₃)₃ ~1.5 Singlet, 9H
Pyridine-H ~7.2-8.5 Multiplets, 4H
N-H Variable Broad singlet
¹³C NMR -C (CH₃)₃ ~80 Quaternary carbon
-C(C H₃)₃ ~28 Methyl carbons
C =O ~153 Carbonyl carbon
Pyridine-C ~123-148 Aromatic carbons

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its mass. tlcstandards.com

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated monoisotopic mass is 194.1055 Da. Experimental HRMS would aim to verify this exact mass, confirming the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing reaction mixtures or for purity assessment, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.comsynhet.com It allows for the identification of the target compound and any potential impurities.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. A 1975 study reported characteristic IR absorption bands for this compound. dss.go.th

Key expected vibrational frequencies include:

N-H Stretch: A prominent band around 3440 cm⁻¹, characteristic of the amine hydrogen in the carbamate group. dss.go.th

C=O Stretch: A strong absorption band around 1710 cm⁻¹ is indicative of the carbonyl group in the tert-butyl carbamate (Boc) protecting group. dss.go.th

C-H Stretches: Absorptions corresponding to the sp³ hybridized C-H bonds of the tert-butyl group and the sp² hybridized C-H bonds of the pyridine ring.

C-N and C-O Stretches: These appear in the fingerprint region and are characteristic of the carbamate linkage.

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Reported/Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3440 dss.go.th Medium-Strong
Aromatic C-H Stretch ~3100-3000 Medium-Weak
Aliphatic C-H Stretch ~2980-2870 Medium-Strong
C=O (Amide I) Stretch ~1710 dss.go.th Strong
C=C, C=N (Pyridine Ring) Stretch ~1600-1450 Medium
N-H Bend (Amide II) ~1530 Medium
C-O Stretch ~1250 Strong
C-N Stretch ~1160 Strong

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating the compound from starting materials, byproducts, and other impurities, as well as for determining its purity level.

HPLC and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound. Chemical suppliers routinely use these methods to confirm purity levels, often reporting values of 97% or higher. tlcstandards.com

The analysis typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly performed using a UV detector set at a wavelength where the pyridine chromophore absorbs strongly. While specific retention times are method-dependent and not universally reported, HPLC provides a reliable means to quantify the purity and identify any impurities present in the sample.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sometimes oxygen) in a pure sample. It serves as a crucial checkpoint for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed chemical formula. mdpi.com

For this compound, the molecular formula is C₁₀H₁₄N₂O₂. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This analysis is typically performed using an automated elemental analyzer where a small, precisely weighed amount of the substance is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the original elemental percentages.

The theoretical elemental composition of this compound is presented in the table below. In a research setting, the reported experimental values would be expected to fall within a narrow margin of error (typically ±0.4%) of these theoretical percentages to confirm the compound's identity. mdpi.com

Table of Theoretical Elemental Composition for this compound (C₁₀H₁₄N₂O₂)

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Percentage (%)
CarbonC12.011120.1161.84
HydrogenH1.00814.1127.27
NitrogenN14.00728.01414.42
OxygenO15.99931.99816.48
Total 194.234 100.00

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and elucidate electronic characteristics.

Prediction of Molecular Properties

DFT calculations can be employed to predict various molecular properties of tert-butyl pyridin-3-ylcarbamate. These properties are derived from the optimized molecular geometry and the calculated electronic wavefunction. Key predictable properties include geometric parameters (bond lengths and angles), vibrational frequencies (corresponding to infrared spectra), and thermochemical data such as the heat of formation.

For instance, DFT studies on various pyridine (B92270) derivatives have been used to determine optimized structures and predict their spectroscopic features. tandfonline.com Similarly, theoretical studies on tert-butyl carbamates have provided insights into their kinetic and thermodynamic parameters. researchgate.net Based on these related studies, a DFT calculation for this compound would likely be performed using a functional like B3LYP with a basis set such as 6-31G(d) to obtain reliable predictions of its molecular structure and properties.

Table 1: Predicted Molecular Properties of this compound (Hypothetical Data based on related compounds)

PropertyPredicted ValueMethod of Prediction
Dipole Moment~2.5 - 3.5 DDFT/B3LYP/6-31G(d)
Heat of Formation (gas)-DFT with isodesmic reactions
Key Vibrational FrequenciesC=O stretch: ~1700 cm⁻¹, N-H stretch: ~3300 cm⁻¹DFT/B3LYP/6-31G(d)

Note: The values in this table are hypothetical and represent typical ranges for similar molecules, as direct published data for this compound is not available.

Elucidation of Electronic Structures (e.g., HOMO-LUMO analysis for related compounds)

The electronic structure of a molecule is fundamental to understanding its reactivity. DFT is particularly useful for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data based on related compounds)

OrbitalEnergy (eV)Description
HOMO~ -6.5 to -7.5π orbital with contributions from the pyridine ring and carbamate (B1207046) nitrogen
LUMO~ -1.0 to -2.0π* orbital primarily localized on the pyridine ring
HOMO-LUMO Gap~ 4.5 to 6.5Indicator of chemical reactivity and stability

Note: The values in this table are hypothetical and represent typical ranges for similar molecules, as direct published data for this compound is not available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow the investigation of conformational changes and intermolecular interactions over time.

Adsorption Behavior

MD simulations can be used to model the interaction of this compound with surfaces, which is relevant for applications in materials science and catalysis. For instance, MD simulations have been used to study the adsorption of pyridine derivatives on various surfaces. st-andrews.ac.uk Such simulations for this compound could predict its orientation and binding energy on different substrates, providing insights into its potential use in surface functionalization. The pyridine nitrogen and the carbamate group would be expected to be key interaction sites.

Conformational Analysis

The tert-butyl group and the rotatable bond between the pyridine ring and the carbamate nitrogen allow for different conformations of this compound. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. sci-hub.sersc.org Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties. For this compound, simulations would likely reveal the preferred orientation of the tert-butoxycarbonyl (Boc) group relative to the pyridine ring.

Reaction Mechanism Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms, providing information on transition states and reaction intermediates that are often difficult to observe experimentally.

For this compound, computational studies could investigate the mechanisms of its synthesis and potential decomposition pathways. The formation of the carbamate is typically achieved by reacting 3-aminopyridine (B143674) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org A theoretical study of this reaction would likely proceed through a nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, followed by the elimination of tert-butanol (B103910) and carbon dioxide.

Furthermore, the thermal or acid-catalyzed decomposition of tert-butyl carbamates is a well-known reaction. researchgate.net A computational analysis of the decomposition of this compound would likely show a mechanism involving the formation of a tert-butyl cation and the corresponding carbamic acid, which would then decarboxylate to 3-aminopyridine. nih.govresearchgate.net DFT calculations can be used to determine the activation energies for these steps, providing a detailed understanding of the reaction kinetics.

Elucidating Reaction Pathways and Origins of Selectivity

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on related systems. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in mapping out the mechanistic steps of a chemical reaction.

For instance, in the synthesis of carbamates, computational models can be employed to calculate the activation energies of different potential pathways, thereby predicting the most likely reaction mechanism. A computational study on the Pd-catalyzed formation of a related carbamate, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, highlights how these methods can be applied. mdpi.com The study explored the mechanistic pathway, including ligand dissociation, the formation of intermediates, and hydrogenation steps, using computational calculations to determine the stability and feasibility of each step. mdpi.com Such an approach for this compound would involve modeling the reaction of 3-aminopyridine with di-tert-butyl dicarbonate. The calculations would help in understanding the role of electronic factors, such as the partial charge on the nitrogen atom of the pyridine ring, and how they influence the C-N bond formation. mdpi.com

Furthermore, these computational methods can elucidate the origins of selectivity in reactions. For example, if a reaction could lead to multiple isomers, DFT calculations can determine the transition state energies for each pathway. The pathway with the lower energy barrier would be favored, thus explaining the observed product distribution. In a study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene, computational analysis was able to rule out a previously proposed Diels-Alder pathway in favor of a mechanism involving zwitterionic intermediates, explaining the formation of the observed products. nih.gov

Investigation of Byproduct Formation

The formation of byproducts is a critical aspect of chemical synthesis. Computational chemistry provides a framework for understanding and predicting the formation of these unintended molecules. By mapping the potential energy surface of a reaction, not only the desired reaction pathway but also alternative pathways leading to byproducts can be identified.

A study on the cycloaddition reactions of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate provides a relevant example of how byproduct formation can be investigated. nih.gov In this case, the dimerization of the starting material was identified as a potential side reaction. nih.gov Computational modeling could be used to compare the activation energy for the desired cycloaddition reaction with that of the dimerization. If the energy barrier for dimerization is comparable to or lower than that of the main reaction under certain conditions, it would explain the experimental observation of the dimer as a byproduct. nih.gov A similar approach could be applied to the synthesis of this compound to investigate potential side reactions, such as the double acylation of the amino group or reactions involving the pyridine nitrogen.

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for understanding conformational preferences, rotational barriers, and isomerization pathways.

A detailed PES analysis has been performed on tertiary carbamates, which provides significant insight into the conformational behavior of molecules like this compound. nih.gov These studies focus on the rotational barrier around the C-N bond of the carbamate group and the interplay with the hybridization of the nitrogen lone pair. nih.gov It was found that while the ground state minima have an essentially sp²-hybridized nitrogen, the transition states for rotation feature a pyramidalized nitrogen. nih.gov

Two-dimensional PES scans are particularly revealing, as they can illustrate the complex rotation-inversion paths. nih.gov For a fluorinated tertiary carbamate, four unique chiral minima (two pairs of E- and Z-rotamers) and eight unique rotational transition states were identified. nih.gov The stability of these transition states is influenced by a combination of factors, including the minimization of repulsion between the nitrogen lone pair and the carbonyl group, negative hyperconjugation, and intramolecular electrostatic interactions. nih.gov By applying Boltzmann statistics to the energetics of all possible isomerization pathways, the experimentally observed rotational barrier can be accurately predicted. nih.gov

Table 1: Key Findings from PES Analysis of a Model Tertiary Carbamate nih.gov
ParameterDescription
Minima HybridizationNitrogen is essentially sp²-hybridized in the ground state minima.
Transition State HybridizationAll transition states for C-N bond rotation feature a pyramidalized nitrogen.
Identified StructuresFour unique chiral minima (E/Z rotamers) and eight unique rotational transition states were located.
Stabilizing Factors for TSSynergetic interplay of NLP/CO₂ repulsion minimization, NLP→σ*(CO) negative hyperconjugation, and intramolecular electrostatics.

Molecular Docking Studies (for related bioactive compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. While specific molecular docking studies for this compound were not found, studies on structurally related compounds illustrate the utility of this method.

For example, a study on 2-pyridin-3-yl-benzo[d] acs.orgresearchgate.netoxazin-4-one derivatives as inhibitors of human neutrophil elastase utilized molecular docking to build a common binding model. researchgate.net This involved generating conformers of the inhibitors and then docking them into the active site of the target protein to predict their binding mode and interactions. researchgate.net Similarly, in a study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents, molecular docking was used to predict the binding modes of the active compounds to their target. nih.gov The results showed that hydrogen bonding and hydrophobic interactions with key residues were important for their activity. nih.gov

These examples demonstrate that if this compound or its derivatives were being investigated as, for instance, kinase inhibitors, molecular docking would be a critical tool. researchgate.net It would help to visualize how the tert-butyl group, the carbamate linker, and the pyridinyl moiety fit into the different pockets of the kinase active site and which specific interactions (e.g., hydrogen bonds with the pyridine nitrogen, hydrophobic interactions with the tert-butyl group) contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Studies on other carbamates have successfully employed QSAR to develop predictive models. In one such study, 2D-QSAR models were developed for a series of carbamate derivatives as inhibitors of acetylcholinesterase, an important target in Alzheimer's disease research. plos.orgnih.gov The models were built using various molecular descriptors and statistical methods, and their predictive power was validated internally and externally. plos.orgnih.gov The best model showed a high correlation coefficient (R²) of 0.81 and good predictive ability. plos.orgnih.gov

Table 2: Statistical Parameters of a 2D-QSAR Model for Carbamate Inhibitors of Acetylcholinesterase plos.orgnih.gov
Statistical ParameterValueDescription
0.81Coefficient of determination, indicating the goodness of fit.
adj0.78Adjusted R², which accounts for the number of variables in the model.
cv0.56Cross-validated R², a measure of the model's internal predictive ability.
Test set0.82Predictive R² for an external test set, indicating the model's external predictive power.

Another study on carbamate inhibitors of acetylcholinesterase utilized 3D-QSAR methods, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.org These models consider the 3D properties of the molecules, such as their steric and electrostatic fields. The resulting models showed high statistical significance, with a leave-one-out cross-validated q² of 0.723 and a non-cross-validated r² of 0.950 for the CoMSIA model. acs.org Such models can generate contour maps that visualize the regions around the molecule where modifications would likely lead to increased or decreased activity, providing a roadmap for the design of new, more effective compounds.

Should this compound be part of a series of bioactive compounds, these QSAR methodologies would be directly applicable to understand its structure-activity landscape and to guide the synthesis of analogues with improved properties.

Patent Landscape and Commercial Research Impact

Patent Applications and Grants Related to tert-Butyl pyridin-3-ylcarbamate and its Analogs

The patent landscape for this compound and its derivatives highlights its crucial role as an intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector. Patents frequently cite this compound not as the final active ingredient, but as a key structural component that facilitates the construction of more complex molecules.

A significant area of patenting activity involves methods for producing optically pure compounds derived from this compound. For example, patent EP2471775B1 describes a manufacturing method for piperidine-3-ylcarbamate compounds, where this compound is a starting material. google.com The process focuses on an industrially advantageous method to produce optically active piperidin-3-ylcarbamate, which is a valuable chiral building block for drug development. google.com The method underscores the industrial importance of achieving high optical purity (99.8%ee for the R-form) to ensure the stereospecificity of the final pharmaceutical product. google.com

Further patents and applications protect novel classes of therapeutic agents whose synthesis relies on intermediates like this compound. For instance, patent WO2012170976A2 discloses a series of pyrimidine (B1678525) and pyridine (B92270) compounds designed as irreversible inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in diseases like cancer and rheumatoid arthritis. google.com The synthesis of these complex inhibitors often involves the use of pyridine-based fragments protected with a tert-butoxycarbonyl (Boc) group, a role perfectly filled by this compound.

The following table summarizes representative patents where this compound or its direct derivatives are key intermediates.

Table 1: Selected Patents Featuring this compound and Analogs

Patent Number Title/Focus Role of the Compound
EP2471775B1 Manufacturing method for a piperidine-3-ylcarbamate compound Starting material for the synthesis of optically active (R)-piperidin-3-ylcarbamate, an industrially advantageous process. google.com
US20110021780A1 Manufacturing method for a piperidine-3-ylcarbamate compound Details the process of creating t-butyl piperidine-3-ylcarbamate with a high yield (99.7%). google.com

| WO2012170976A2 | Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity | Used as a protected intermediate in the synthesis of novel kinase inhibitors for treating hyperproliferative diseases. google.com |

Industrial Applications beyond Pharmaceutical Synthesis

While the primary industrial application of this compound is as an intermediate in pharmaceutical manufacturing, its structural motifs are valuable in other chemical industries. The versatility of its analog, (tert-Butyl-4-formylpyridin-3-yl)carbamate, points to broader potential applications. chemimpex.com

In the field of agricultural chemistry , this class of compounds serves as a building block for developing advanced pesticides and herbicides. chemimpex.com The pyridine ring is a common feature in many agrochemicals, and the carbamate (B1207046) group can be modified to tune the molecule's activity and environmental profile, aiming for products that are both effective and safer for the ecosystem. chemimpex.com

Another significant non-pharmaceutical application is in material science . The compound can be used in the synthesis of specialty polymers and coatings. chemimpex.com Its incorporation into a polymer backbone can enhance durability, thermal stability, and resistance to environmental degradation, making it suitable for creating advanced materials for various demanding applications. chemimpex.com

Table 2: Non-Pharmaceutical Industrial Applications

Industry Specific Application Contribution of the Chemical Structure
Agricultural Chemistry Formulation of pesticides and herbicides Acts as a key building block for effective and environmentally safer agrochemicals. chemimpex.com
Material Science Creation of advanced polymers and coatings Used to synthesize materials with improved durability and environmental resistance. chemimpex.com

| Analytical Chemistry | Reagent for detection and quantification | Employed in various analytical techniques to identify other compounds in complex mixtures. chemimpex.com |

Research Reagent and Building Block Significance

The foremost value of this compound in a commercial research context is its role as a versatile chemical building block. sigmaaldrich.com The compound features a pyridine ring, which is a privileged scaffold in medicinal chemistry, and a Boc-protected amine. This dual functionality makes it an ideal starting point for the synthesis of a wide array of more complex molecules. The Boc group provides a stable and reliable protecting group for the amine, which can be easily removed under specific acidic conditions, allowing for subsequent chemical modifications at that position.

In organic synthesis and drug discovery, it is widely used as an intermediate. chemimpex.com Researchers utilize it in studies focused on enzyme inhibitors and receptor binding to discover new therapeutic agents. chemimpex.com For example, the core structure is related to compounds developed as potent, non-covalent inhibitors of the SARS-CoV 3CL protease, a key enzyme for viral replication. nih.gov The ability to use this building block in multi-component reactions, such as the Ugi reaction, allows for the rapid generation of chemical libraries to explore structure-activity relationships, accelerating the discovery of new drug candidates. nih.gov

Its significance is underscored by its wide availability from chemical suppliers who market it specifically as a research reagent and building block for chemical synthesis. sigmaaldrich.combldpharm.com This availability facilitates its use in both academic and industrial research laboratories for creating novel compounds for pharmaceutical, agrochemical, and material science research. chemimpex.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Analogs

The core structure of tert-butyl pyridin-3-ylcarbamate offers a versatile template for the creation of diverse chemical libraries. A primary focus of future research will be the development of innovative and efficient synthetic routes to generate a wide range of analogs. This includes the exploration of novel catalysts, reaction conditions, and purification techniques to improve yield, reduce costs, and access previously unattainable chemical space. For instance, the development of asymmetric synthesis methods is crucial for preparing specific enantiomers of derivative compounds, which can exhibit distinct pharmacological properties. google.comgoogle.com

Expanding the Scope of Derivatization Reactions

The functional groups present in this compound, namely the Boc-protected amine and the pyridine (B92270) ring, provide multiple handles for chemical modification. Future research will undoubtedly focus on expanding the repertoire of derivatization reactions to introduce a wider variety of substituents and functional groups. This will enable the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. For example, derivatization with a chiral auxiliary can be employed to separate diastereomeric mixtures and obtain pure enantiomers. google.comgoogle.com

Advanced Computational Modeling for Drug Design and Mechanism Prediction

The integration of computational tools is becoming increasingly indispensable in modern drug discovery. Advanced computational modeling, including molecular docking, quantum mechanics calculations, and molecular dynamics simulations, will play a pivotal role in guiding the design of novel this compound derivatives. These in silico methods can predict the binding affinity of analogs to specific biological targets, elucidate their mechanism of action at the molecular level, and help prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Exploration of New Biological Targets and Pharmacological Applications

While derivatives of this compound have shown promise as inhibitors of enzymes like Polo-like Kinase (PLK) and poly(ADP-ribose) polymerase (PARP), there is vast potential for exploring their activity against other biological targets. google.comgoogle.com Future research will involve screening libraries of these compounds against a broad range of enzymes, receptors, and ion channels implicated in various diseases. This could uncover novel therapeutic applications in areas such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. google.com For example, some derivatives have been investigated as inhibitors of 11-ß hydroxyl steroid dehydrogenase type 1 and as antagonists of the mineralocorticoid receptor. google.com

Integration of Artificial Intelligence and Machine Learning in Research and Development

The burgeoning fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery. In the context of this compound research, AI and ML algorithms can be employed to analyze large datasets from high-throughput screening, predict the biological activity of virtual compounds, and identify novel structure-activity relationships. This data-driven approach can accelerate the identification of lead compounds and optimize their properties for clinical development, ultimately shortening the timeline from discovery to market.

Q & A

Q. Advanced

  • In Vitro Assays : Test kinase inhibition (e.g., EGFR, BTK) using fluorescence polarization assays.
  • ADME Profiling : Microsomal stability studies (human liver microsomes) assess metabolic liability of the Boc group .
  • Target Engagement : SPR (Surface Plasmon Resonance) measures binding affinity to protein targets .

How does steric hindrance from the tert-butyl group influence regioselective functionalization of the pyridine ring?

Advanced
The bulky tert-butyl group directs electrophilic substitution to the 4-position of the pyridine ring due to steric shielding at the 2- and 6-positions. Experimental validation via NOESY NMR shows spatial proximity between tert-butyl and adjacent substituents .

What are the stability limits of this compound under acidic or basic conditions?

Q. Advanced

  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs within 1 hour, releasing pyridin-3-amine and CO₂.
  • Basic Conditions (pH >10) : Slow hydrolysis over 24 hours; stabilize with borate buffers at pH 7–8 .
  • Thermal Stability : Decomposition begins at 150°C (DSC analysis), forming tert-butanol and pyridin-3-yl isocyanate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.